
Barusiban
Overview
Description
Barusiban, also known as FE-200440, is a synthetic cyclic hexapeptide that functions as an oxytocin receptor antagonist. It is primarily used in scientific research for its ability to inhibit oxytocin-induced contractions.
Preparation Methods
Barusiban is synthesized through a series of peptide coupling reactions. The synthetic route involves the assembly of the hexapeptide chain using solid-phase peptide synthesis (SPPS). The process includes the coupling of protected amino acids, followed by deprotection and cyclization to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), along with solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Chemical Reactions Analysis
Barusiban undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Research Findings and Case Studies
-
Tocolytic Efficacy :
- In studies involving cynomolgus monkeys, Barusiban significantly reduced oxytocin-induced uterine contractions. The drug was administered via continuous intravenous infusion during the last three weeks of pregnancy, effectively suppressing contractions and delaying labor .
- A Phase II clinical trial indicated that while this compound did not show statistically significant results compared to placebo, there was a trend suggesting higher efficacy in women with increased cervical length prior to treatment .
- Placental Transfer Studies :
- Comparison with Other Tocolytics :
Data Table: Comparative Efficacy of Tocolytic Agents
Agent | Potency | Duration of Action | Mechanism |
---|---|---|---|
This compound | 3-4 times atosiban | >13-15 hours | OTR antagonist |
Atosiban | Baseline | 1-3 hours | OTR antagonist |
Fenoterol | Baseline | Varies | Beta-2 adrenergic agonist |
Mechanism of Action
Barusiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents oxytocin-induced uterine contractions, making it useful in managing preterm labor. The molecular targets involved include the oxytocin receptor, and the pathways affected are those related to uterine contraction and relaxation .
Comparison with Similar Compounds
Barusiban is similar to other oxytocin receptor antagonists such as atosiban and carbetocin. it is unique due to its high affinity for the oxytocin receptor and its long-acting nature. Atosiban, for example, is another oxytocin receptor antagonist but has a shorter duration of action compared to this compound .
Similar Compounds
- Atosiban
- Carbetocin
- Oxytocin antagonists in general
This compound’s uniqueness lies in its potent and selective inhibition of oxytocin-induced contractions, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Barusiban is a selective oxytocin receptor antagonist that has garnered attention for its potential use as a tocolytic agent in the management of preterm labor. Its biological activity revolves around its ability to inhibit oxytocin-induced uterine contractions, thereby prolonging pregnancy and improving neonatal outcomes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy with other tocolytics, and findings from relevant studies.
This compound selectively binds to the oxytocin receptor (OTR) with a significantly higher affinity than the vasopressin V1A receptor. This selectivity is crucial as it minimizes potential side effects associated with vasopressin receptor antagonism. The binding affinity of this compound is characterized by a value of 0.64 nM for OTR compared to 11 nM for V1A receptors . This selective antagonism is pivotal in preventing oxytocin-induced contractions during labor.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates limited placental transfer, which is an essential consideration for its use in pregnant patients. Studies have shown that approximately 5% of this compound transfers from maternal to fetal blood in rabbit models, while in cynomolgus monkeys, this transfer rate is about 9.1% . The human placental cotyledon model exhibited similar transfer rates ranging from 9.3% to 11.0%, suggesting that this compound's exposure in fetal tissues may be minimal .
Comparative Efficacy
This compound has been shown to possess greater potency and longer duration of action compared to atosiban, another well-known oxytocin antagonist. In non-human primate studies, this compound demonstrated a fourfold higher potency than atosiban and prolonged action lasting over 13 hours compared to atosiban's 1-3 hours . This enhanced efficacy positions this compound as a promising candidate for both acute and maintenance treatment in preterm labor scenarios.
Study Overview
A telemetry model was utilized to evaluate the effects of this compound on uterine contractions induced by oxytocin infusions in pregnant cynomolgus monkeys. The study found that:
- Efficacy : this compound effectively suppressed induced uterine contractions with >95% efficacy.
- Duration : The duration of action was significantly longer than that of atosiban.
- Outcome : Monkeys treated with this compound continued their pregnancies until term, whereas control groups delivered preterm .
Data Table: Comparative Efficacy of Tocolytics
Tocolytic Agent | Potency (K_i nM) | Duration of Action | Efficacy (%) | Notes |
---|---|---|---|---|
This compound | 0.64 | >13 hours | >95 | Higher potency than atosiban |
Atosiban | 3.5 | 1-3 hours | >95 | Standard comparator |
Fenoterol | N/A | Variable | N/A | Less effective than this compound |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess Barusiban’s selectivity for oxytocin receptors (OTRs) over vasopressin receptors (VPRs)?
- Methodological Answer : Competitive radioligand binding assays are critical. Use isotopically labeled oxytocin (e.g., ³H-OT) and vasopressin (e.g., ³H-AVP) in parallel experiments on cell lines expressing OTRs and VPRs. Calculate inhibition constants (Ki) to quantify this compound’s binding affinity. Cross-validate results with functional assays (e.g., intracellular calcium mobilization) to confirm receptor activity modulation .
Q. Which preclinical models are most appropriate for studying this compound’s tocolytic efficacy, and what endpoints should be prioritized?
- Methodological Answer : Pregnant rodent models (e.g., rats or mice) are standard for studying uterine contraction suppression. Key endpoints include:
- Frequency and amplitude of uterine contractions (measured via intrauterine pressure catheters).
- Plasma drug concentration profiles (using HPLC or LC-MS).
- Receptor density changes in myometrial tissue (via immunohistochemistry or Western blot).
Ensure compliance with institutional animal care protocols and include sham-treated controls .
Q. How can researchers validate this compound’s pharmacokinetic profile in early-stage studies?
- Methodological Answer : Conduct dose-escalation studies in non-human primates or pregnant sheep to model human physiology. Use mass spectrometry to quantify this compound in plasma, amniotic fluid, and fetal tissues. Calculate bioavailability (AUC), half-life (t½), and tissue penetration ratios. Compare results across species to identify interspecies variability .
Advanced Research Questions
Q. What strategies mitigate bias in randomized controlled trials (RCTs) evaluating this compound for preterm labor?
- Methodological Answer :
- Use double-blinding with placebo-controlled designs to minimize observer and participant bias.
- Stratify randomization by gestational age, parity, and baseline contraction frequency.
- Predefine primary endpoints (e.g., time to delivery) and secondary endpoints (e.g., neonatal outcomes) in trial registries.
- Conduct intention-to-treat (ITT) and per-protocol analyses to address attrition bias .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?
- Methodological Answer : Perform translational studies using ex vivo human myometrial strips to bridge in vitro and clinical findings. Compare contraction inhibition rates under varying hormonal conditions (e.g., progesterone/estrogen ratios). Use meta-analysis to aggregate data from disparate studies, adjusting for covariates like dosage and gestational timing .
Q. What methodological frameworks are optimal for comparing this compound with other OTR antagonists (e.g., atosiban)?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. For head-to-head comparisons:
- Population : Women with preterm labor (24–34 weeks).
- Intervention/Comparison : this compound vs. atosiban infusion protocols.
- Outcomes : Delivery delay ≥48 hours, maternal/neonatal safety.
Use network meta-analysis to rank efficacy and safety across multiple studies .
Q. How should longitudinal studies be designed to evaluate this compound’s long-term effects on offspring development?
- Methodological Answer : Cohort studies with follow-up periods extending into childhood (e.g., 5–10 years). Assess neurodevelopmental outcomes via standardized tools (e.g., Bayley Scales of Infant Development). Control for confounding variables (e.g., maternal health, socioeconomic status) using multivariate regression. Ethical approval must address informed consent for long-term data collection .
Q. Tables for Key Data Comparison
Q. Guidance for Contradictory Findings
- Example : If in vitro studies show superior OTR blockade but in vivo trials report suboptimal efficacy:
Properties
CAS No. |
285571-64-4 |
---|---|
Molecular Formula |
C40H63N9O8S |
Molecular Weight |
830.1 g/mol |
IUPAC Name |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChI Key |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Key on ui other cas no. |
285571-64-4 |
sequence |
WIXNXX |
Synonyms |
barusiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.